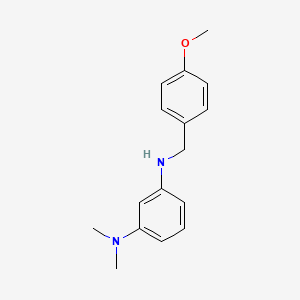

N'-(4-methoxybenzyl)-N,N-dimethylbenzene-1,3-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

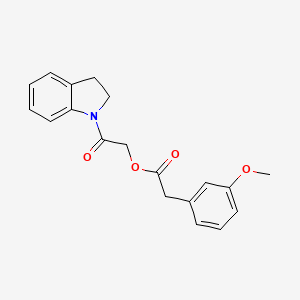

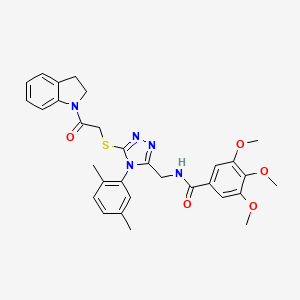

The compound is a derivative of benzene, which is a simple aromatic ring (benzene) with two amine groups (NH2) attached at the 1 and 3 positions, and a methoxybenzyl group attached at the nitrogen . The presence of the methoxy group (OCH3) and the benzyl group (C6H5CH2) suggests that this compound could have interesting chemical properties.

Molecular Structure Analysis

The molecular structure of similar compounds, such as N-(4-methoxybenzyl)-N-methylamine, includes a benzene ring with a methoxy group (OCH3) and a methylamine group (NHCH3) attached . The exact structure of “N’-(4-methoxybenzyl)-N,N-dimethylbenzene-1,3-diamine” would depend on the specific locations of these groups on the benzene ring.Chemical Reactions Analysis

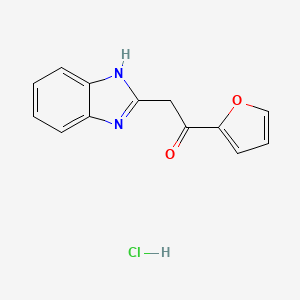

The chemical reactions of “N’-(4-methoxybenzyl)-N,N-dimethylbenzene-1,3-diamine” would likely depend on the specific reagents and conditions used. Amines in general can undergo a variety of reactions, including alkylation, acylation, and reactions with nitrous acid .Physical And Chemical Properties Analysis

The physical and chemical properties of “N’-(4-methoxybenzyl)-N,N-dimethylbenzene-1,3-diamine” would depend on its specific structure. For example, N-(4-methoxybenzyl)-N-methylamine has a molecular weight of 151.21 g/mol and a density of 1.0080 g/mL .Wissenschaftliche Forschungsanwendungen

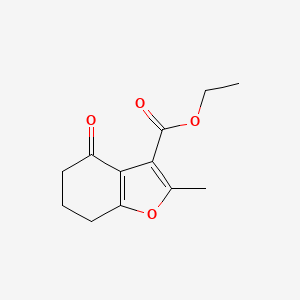

- MDBD serves as a precursor for phenolic ether intermediates in organic synthesis. Researchers have harnessed power ultrasound to efficiently prepare and react 4-methoxybenzyl chloride (PMB-Cl), yielding PMB-protected products within just 15 minutes . This rapid and selective protection method benefits various multisubstituted phenols, including sensitive phenolic aldehydes.

- MDBD’s chemical structure, featuring a methoxybenzyl group attached to one of the nitrogen atoms, makes it an interesting candidate for therapeutic research. While specific applications are still being explored, its unique properties may contribute to drug development or targeted therapies.

Organic Synthesis and Phenolic Protection

Therapeutic Applications

Luzzio, F. A., & Chen, J. (2008). Efficient Preparation and Processing of the 4-Methoxybenzyl (PMB) Group for Phenolic Protection Using Ultrasound. The Journal of Organic Chemistry, 73(14), 5621–5624. Read more EvitaChem. (n.d.). Buy N’-(4-methoxybenzyl)-N,N-dimethylbenzene-1,3-diamine (EVT-2524484). Link

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with various proteins and enzymes, which could potentially be the targets of this compound .

Mode of Action

It is likely that the compound interacts with its targets through a series of chemical reactions, possibly involving free radical formation, nucleophilic substitution, or oxidation .

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, including those involving oxidation and reduction reactions .

Eigenschaften

IUPAC Name |

1-N-[(4-methoxyphenyl)methyl]-3-N,3-N-dimethylbenzene-1,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O/c1-18(2)15-6-4-5-14(11-15)17-12-13-7-9-16(19-3)10-8-13/h4-11,17H,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFMNQBWQKKPISK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)NCC2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(4-methoxybenzyl)-N,N-dimethylbenzene-1,3-diamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine HCl](/img/structure/B2387332.png)

![2-[[1-[2-(4-Fluorophenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2387337.png)

amine hydrochloride](/img/structure/B2387344.png)

![N-mesityl-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2387350.png)